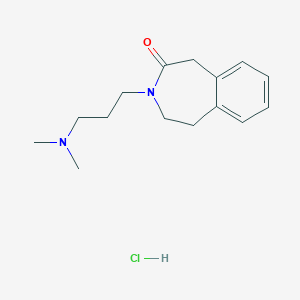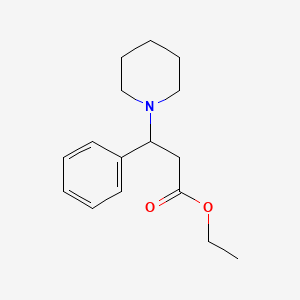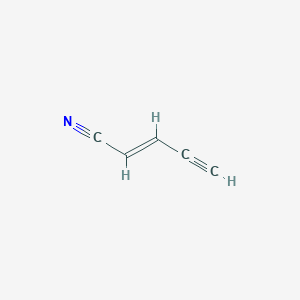![molecular formula C21H25NSi2 B14718123 1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine CAS No. 14518-72-0](/img/structure/B14718123.png)
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine is an organosilicon compound that features a silicon-nitrogen bond. This compound is part of a broader class of silanes, which are silicon analogs of alkanes. The unique structure of this compound, with its phenyl and diphenyl groups, imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine typically involves the reaction of chlorosilanes with amines. One common method is the reaction of chlorodimethylphenylsilane with diphenylmethylamine under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon-nitrogen bond can be targeted in substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorosilanes or alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Various substituted silanes depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of silicon-nitrogen bond chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of silicon-based pharmaceuticals.
Industry: Used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine involves its ability to form stable silicon-nitrogen bonds. These bonds can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The compound can also participate in catalytic cycles, where it acts as a ligand or a catalyst in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane: Another organosilicon compound with similar structural features but different reactivity and applications.
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: A silole compound with unique photophysical properties.
Uniqueness
1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine is unique due to its specific combination of phenyl and diphenyl groups, which impart distinct chemical properties. Its ability to form stable silicon-nitrogen bonds makes it valuable in various applications, from materials science to pharmaceuticals.
Eigenschaften
CAS-Nummer |
14518-72-0 |
|---|---|
Molekularformel |
C21H25NSi2 |
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
[dimethyl-[[methyl(diphenyl)silyl]amino]silyl]benzene |
InChI |
InChI=1S/C21H25NSi2/c1-23(2,19-13-7-4-8-14-19)22-24(3,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,22H,1-3H3 |
InChI-Schlüssel |
PTGRNNOQXPHBAV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)N[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


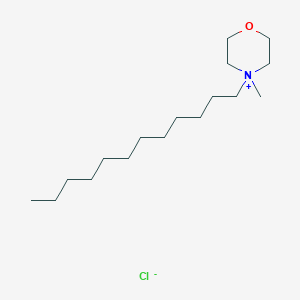
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)
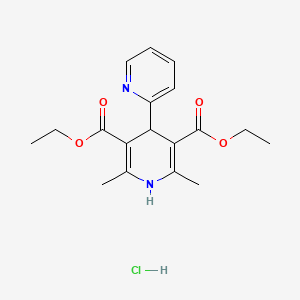

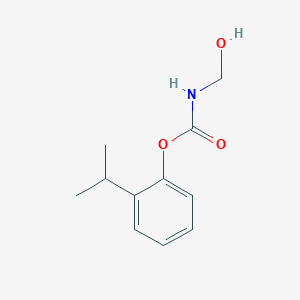
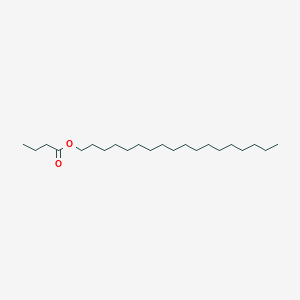
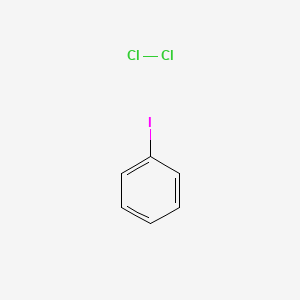
![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
